molecular formula C17H23NO4 B2851904 Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate CAS No. 1421445-38-6

Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate

Cat. No.: B2851904
CAS No.: 1421445-38-6
M. Wt: 305.374
InChI Key: XWXJWQWQNNIPML-UHFFFAOYSA-N
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Description

Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.374 g/mol. This compound is characterized by the presence of a piperidine ring, an ethoxyacetyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate typically involves the reaction of 4-piperidone with ethyl chloroacetate in the presence of a base, followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-4-yl)benzoate hydrochloride
  • 1-Methyl-4-piperidinyl benzoate
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate

Uniqueness

Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate is unique due to the presence of the ethoxyacetyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[1-(2-ethoxyacetyl)piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-22-12-16(19)18-10-8-14(9-11-18)13-4-6-15(7-5-13)17(20)21-2/h4-7,14H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXJWQWQNNIPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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